

Spectroscopic Analysis of Piperazine Phosphate: A Technical Guide

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Compound of Interest

Compound Name: Piperazine phosphate

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This technical guide provides an in-depth overview of the spectroscopic analysis of **piperazine phosphate**, a compound of interest in pharmaceutical development. The guide focuses on two primary analytical techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols, data interpretation, and visualizations to aid in the characterization of this molecule.

Introduction

Piperazine phosphate is a salt formed from the reaction of piperazine, a cyclic secondary amine, and phosphoric acid. Spectroscopic analysis is crucial for confirming its identity, purity, and structural integrity. IR spectroscopy provides information about the functional groups present, while NMR spectroscopy elucidates the molecular structure and the environment of individual atoms.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy of **piperazine phosphate** reveals characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The formation of the phosphate salt leads to the appearance of bands associated with the phosphate anion and shifts in the bands of the piperazine moiety, particularly the N-H and C-N vibrations, due to protonation.

Experimental Protocol: IR Spectroscopy

Method: Potassium Bromide (KBr) Disk Method

- Sample Preparation:
 - Thoroughly dry the **piperazine phosphate** sample to remove any residual moisture, which can interfere with the spectrum.
 - Grind 1-2 mg of the dried sample with approximately 100-200 mg of spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the mixture into a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent disk.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The following table summarizes the expected characteristic infrared absorption bands for **piperazine phosphate**. The precise positions can vary slightly depending on the experimental conditions.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3400-3200	Broad, Strong	N-H stretching (protonated amine, N-H ⁺)
~2950-2800	Medium-Strong	C-H stretching (aliphatic CH ₂)
~1600-1500	Medium	N-H bending
~1450	Medium	CH ₂ scissoring
~1100-950	Strong, Broad	P-O stretching (phosphate anion, PO ₄ ³⁻)[1]
~950	Medium	Ring skeleton structure of piperazine[2]
~600-500	Medium, Broad	O-P-O bending (phosphate anion)[1]

Note: The data presented is a composite based on typical values for piperazine and phosphate-containing compounds, as specific, detailed experimental data for **piperazine phosphate** is not readily available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of **piperazine phosphate**. ¹H NMR provides information on the proton environments, ¹³C NMR on the carbon skeleton, and ³¹P NMR specifically probes the phosphate group.

Experimental Protocols: NMR Spectroscopy

3.1.1. Sample Preparation

- Solvent Selection: Deuterated water (D₂O) is a suitable solvent for **piperazine phosphate**.
- Sample Dissolution: Dissolve 5-10 mg of **piperazine phosphate** in approximately 0.5-0.7 mL of D₂O in a clean, dry NMR tube.

- Internal Standard: For referencing the chemical shifts, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or an external standard can be used for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% phosphoric acid is typically used[3][4].

3.1.2. Data Acquisition

- ¹H NMR: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.
- ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.
- ³¹P NMR: This technique is highly specific for the phosphorus nucleus. A proton-decoupled spectrum is usually acquired. The chemical shift is referenced to an external standard of 85% H₃PO₄[3][4].

NMR Spectral Data and Interpretation

The following tables summarize the expected NMR spectral data for **piperazine phosphate**.

Table 2: ¹H NMR Data (in D₂O)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.0-3.5	Singlet	8H	-CH ₂ -

Note: In D₂O, the acidic protons of the phosphate group and the ammonium protons of the piperazine ring will exchange with deuterium and are typically not observed. The four equivalent methylene groups of the piperazine ring are expected to give a single signal.

Table 3: ¹³C NMR Data (in D₂O)

Chemical Shift (δ , ppm)	Assignment
~40-45	-CH ₂ -

Note: Due to the symmetry of the piperazine ring, a single signal is expected for the four equivalent methylene carbons.

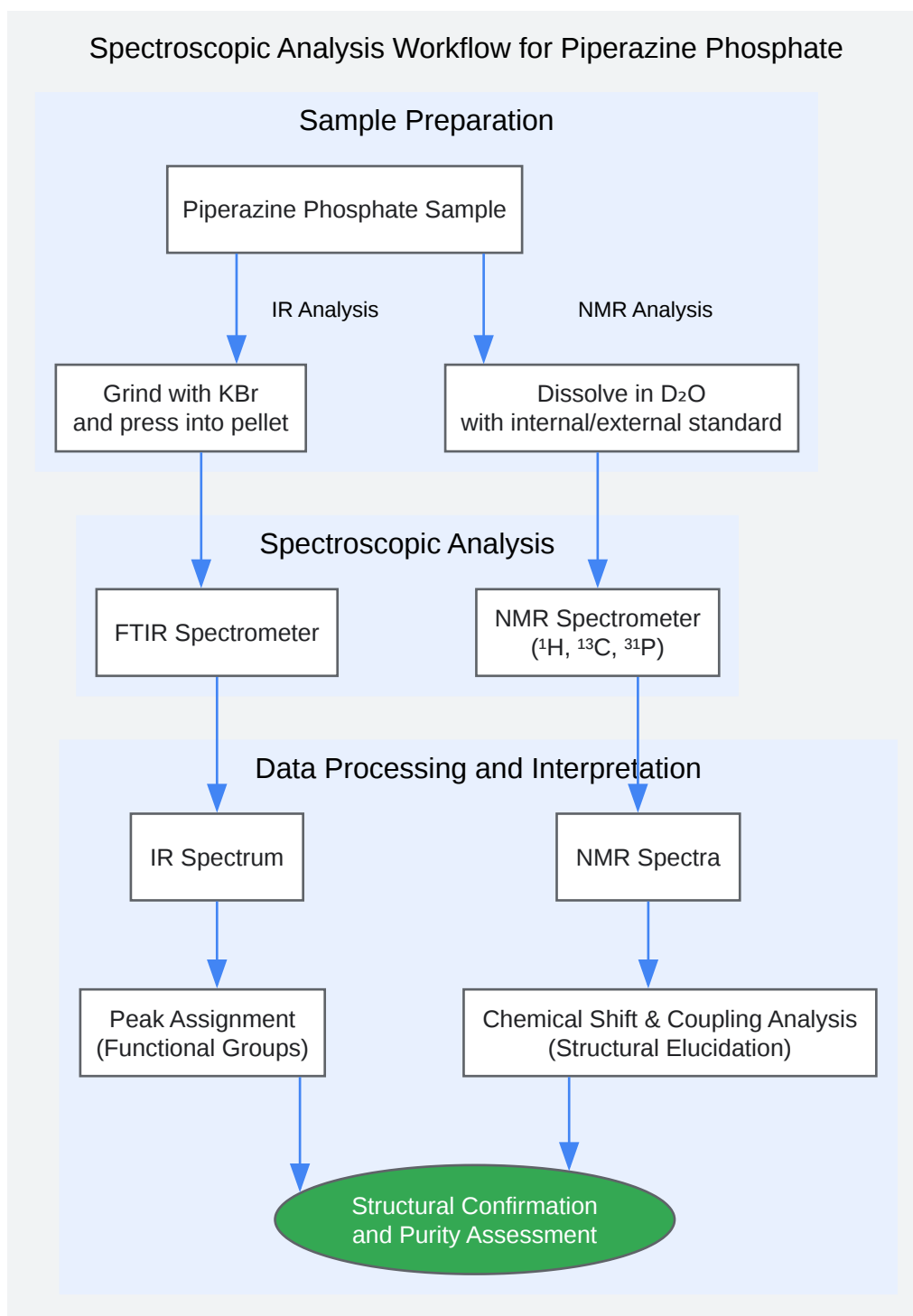
Table 4: ³¹P NMR Data (in D₂O)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~0	Singlet	PO ₄ ³⁻

Note: The chemical shift of the phosphate anion is highly dependent on the pH of the solution. The value is referenced to an external standard of 85% H₃PO₄.^{[3][4]}

Visualizations

The following diagrams illustrate the chemical structure of **piperazine phosphate** and the logical workflow of its spectroscopic analysis.



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